molecular formula C8H5BrF3NO2 B1529705 2-Bromo-6-(trifluoromethyl)pyridine-4-acetic acid CAS No. 1227577-84-5

2-Bromo-6-(trifluoromethyl)pyridine-4-acetic acid

Cat. No.: B1529705
CAS No.: 1227577-84-5
M. Wt: 284.03 g/mol
InChI Key: KTZGGNHQDYTEIS-UHFFFAOYSA-N
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Description

2-Bromo-6-(trifluoromethyl)pyridine-4-acetic acid is an organic compound that belongs to the class of pyridines. It is characterized by the presence of a bromine atom at the 2-position, a trifluoromethyl group at the 6-position, and an acetic acid moiety at the 4-position of the pyridine ring. This compound is a solid crystalline substance, typically appearing as colorless or light yellow crystals .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-6-(trifluoromethyl)pyridine-4-acetic acid can be achieved through various synthetic routes. One common method involves the bromination of 6-(trifluoromethyl)pyridine-4-acetic acid using bromine or a brominating agent under controlled conditions. The reaction is typically carried out in an organic solvent such as dichloromethane or chloroform, with the temperature maintained at a low level to prevent side reactions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale bromination processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and automated systems to ensure consistent reaction conditions. The use of advanced purification techniques, such as recrystallization and chromatography, is essential to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-6-(trifluoromethyl)pyridine-4-acetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include substituted pyridines, carboxylic acids, esters, and reduced derivatives with modified functional groups .

Scientific Research Applications

2-Bromo-6-(trifluoromethyl)pyridine-4-acetic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Bromo-6-(trifluoromethyl)pyridine-4-acetic acid involves its interaction with specific molecular targets. The bromine atom and trifluoromethyl group contribute to the compound’s reactivity and binding affinity. The acetic acid moiety can form hydrogen bonds with target molecules, enhancing the compound’s stability and specificity. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Bromo-6-(trifluoromethyl)pyridine-4-acetic acid is unique due to the combination of its functional groups, which confer distinct chemical and biological properties. The presence of both bromine and trifluoromethyl groups enhances its reactivity and potential for diverse applications, while the acetic acid moiety provides additional sites for chemical modification and interaction with biological targets .

Properties

IUPAC Name

2-[2-bromo-6-(trifluoromethyl)pyridin-4-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrF3NO2/c9-6-2-4(3-7(14)15)1-5(13-6)8(10,11)12/h1-2H,3H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTZGGNHQDYTEIS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(N=C1C(F)(F)F)Br)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrF3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Bromo-6-(trifluoromethyl)pyridine-4-acetic acid
Reactant of Route 2
2-Bromo-6-(trifluoromethyl)pyridine-4-acetic acid
Reactant of Route 3
2-Bromo-6-(trifluoromethyl)pyridine-4-acetic acid
Reactant of Route 4
Reactant of Route 4
2-Bromo-6-(trifluoromethyl)pyridine-4-acetic acid
Reactant of Route 5
2-Bromo-6-(trifluoromethyl)pyridine-4-acetic acid
Reactant of Route 6
2-Bromo-6-(trifluoromethyl)pyridine-4-acetic acid

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